Cas no 35867-54-0 (Acetamide, N,N'-(4-ethenyl-1,3-phenylene)bis-)

Acetamide, N,N'-(4-ethenyl-1,3-phenylene)bis- structure
35867-54-0 structure
Product name:Acetamide, N,N'-(4-ethenyl-1,3-phenylene)bis-
CAS No:35867-54-0
MF:C12H14N2O2
MW:218.251762866974
CID:1473877
PubChem ID:5133551

Acetamide, N,N'-(4-ethenyl-1,3-phenylene)bis- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N,N'-(4-ethenyl-1,3-phenylene)bis-
    • N-(3-acetamido-4-ethenylphenyl)acetamide
    • SR-01000395512
    • AKOS001579492
    • SR-01000395512-1
    • N-(5-ACETAMIDO-2-ETHENYLPHENYL)ACETAMIDE
    • EU-0034281
    • DTXSID80408641
    • 35867-54-0
    • Oprea1_246396
    • Inchi: InChI=1S/C12H14N2O2/c1-4-10-5-6-11(13-8(2)15)7-12(10)14-9(3)16/h4-7H,1H2,2-3H3,(H,13,15)(H,14,16)
    • InChI Key: GXQVSUPPWVZUQM-UHFFFAOYSA-N
    • SMILES: CC(=O)NC1=CC(=C(C=C1)C=C)NC(=O)C

Computed Properties

  • Exact Mass: 218.10562
  • Monoisotopic Mass: 218.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.2

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